(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines . This process has been used to create a variety of substituted benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .Wissenschaftliche Forschungsanwendungen
Highly Selective Fluorimetric Sensor for Metal Ions
A study by Wagh et al. (2015) developed a new chemosensor based on the benzothiazole unit that shows highly selective sensing abilities for Cu2+ and Hg2+ in semi-aqueous media. The sensor operates through an internal charge transfer mechanism, with significant quenching of fluorescent emission in the presence of these metal ions, indicating potential applications in environmental monitoring and metal ion detection (Wagh et al., 2015).
Molecular Docking Studies
The same sensor was also investigated for its interactions with aldose reductase inhibitors through molecular docking studies, suggesting its utility in drug development processes by providing insights into molecular interactions and binding affinities (Wagh et al., 2015).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including variants of the compound , evaluated as inhibitors of aldose reductase (ALR2). These compounds exhibited significant inhibitory potency, with potential implications for treating diabetic complications. This demonstrates the compound's role in the design and synthesis of new therapeutic agents (Ali et al., 2012).
Zukünftige Richtungen
The future directions for research on “(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” and similar compounds could involve further investigation of their potential as antidepressant and anticonvulsant agents . Additionally, further studies could explore their selectivity against mutated BRAF .
Wirkmechanismus
Target of Action
The primary target of this compound is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound acts as an inhibitor of the BRAFV600E kinase . It was designed and synthesized to provide efficient inhibitors of the oncogenic BRAFV600E kinase . The compound’s interaction with its target results in the inhibition of the kinase, thereby preventing the abnormal activation of the MAPK signaling pathway .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, preventing uncontrolled cellular proliferation and potentially halting the development of cancer .
Result of Action
The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to a disruption in the MAPK signaling pathway . This disruption prevents uncontrolled cellular proliferation, which is a key factor in cancer development . Therefore, the compound could potentially be used in the treatment of cancers that are driven by the BRAFV600E mutation .
Eigenschaften
IUPAC Name |
ethyl 2-(6-acetamido-2-benzoylimino-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-18(25)12-23-16-10-9-15(21-13(2)24)11-17(16)28-20(23)22-19(26)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLAMYSZIMXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.